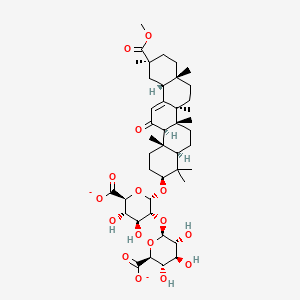

Methyl Glycyrrhizate

Description

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H64O16/c1-38(2)22-9-12-43(7)32(21(44)17-19-20-18-40(4,37(54)55-8)14-13-39(20,3)15-16-42(19,43)6)41(22,5)11-10-23(38)56-36-31(27(48)26(47)30(58-36)34(52)53)59-35-28(49)24(45)25(46)29(57-35)33(50)51/h17,20,22-32,35-36,45-49H,9-16,18H2,1-8H3,(H,50,51)(H,52,53)/p-2/t20-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36-,39+,40-,41-,42+,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKDFKUXFMLCAR-UIOGXPPZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)OC)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H62O16-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021582 | |

| Record name | Glycyrrhizic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

834.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104191-95-9 | |

| Record name | Glycyrrhizic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104191959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyrrhizic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL GLYCYRRHIZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4TET7070S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanisms of Action of Methyl Glycyrrhizate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Glycyrrhizate, an ester derivative of glycyrrhizic acid, is a key bioactive compound derived from the licorice root (Glycyrrhiza species). Building upon the well-documented pharmacological activities of its parent compounds, glycyrrhizic acid (GL) and its primary metabolite, glycyrrhetinic acid (GA), this compound is emerging as a compound of significant interest for its therapeutic potential. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory, antiviral, and anticancer properties of this compound and its related compounds. The information presented herein is intended to support further research and drug development efforts.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of glycyrrhizic acid and its derivatives are primarily mediated through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Glycyrrhizic acid and its derivatives have been shown to inhibit this pathway at multiple levels.[1][2][3][4][5][6] In TNF-α-induced hepatocytes, glycyrrhetinic acid attenuates NF-κB activation, leading to reduced inflammation.[2] This is achieved by inhibiting the phosphorylation of IκBα and the subsequent translocation of the p65 subunit to the nucleus.[1][2]

Modulation of the MAPK and PI3K/Akt Signaling Pathways

The MAPK and PI3K/Akt signaling cascades are also crucial regulators of inflammation. Glycyrrhizic acid has been observed to suppress the activation of the MAPK and PI3K/Akt pathways, which are upstream of NF-κB.[4][5][7] Specifically, it can inhibit the phosphorylation of key kinases such as ERK1/2 and p38.[4] Furthermore, both glycyrrhizic acid and 18β-glycyrrhetinic acid have been found to inhibit the activities of PI3K p110δ and p110γ isoforms.[3]

The following diagram illustrates the key points of intervention by glycyrrhizic acid and its derivatives in these inflammatory signaling pathways.

References

- 1. Glycyrrhizic Acid Promotes M1 Macrophage Polarization in Murine Bone Marrow-Derived Macrophages Associated with the Activation of JNK and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycyrrhetinic acid suppressed NF-κB activation in TNF-α-induced hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. 18α-Glycyrrhetinic acid monoglucuronide as an anti-inflammatory agent through suppression of the NF-κB and MAPK signaling pathway - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. researchwithnj.com [researchwithnj.com]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Glycyrrhizate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl Glycyrrhizate, a methyl ester derivative of the naturally occurring triterpenoid (B12794562) saponin, glycyrrhizic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical modification and analysis of this potentially bioactive compound.

Introduction

Glycyrrhizic acid, the primary active component of licorice root (Glycyrrhiza glabra), has a long history of use in traditional medicine and as a natural sweetener. Its diverse pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective effects, have made it a subject of extensive scientific research.[1] Chemical modification of glycyrrhizic acid, such as through esterification, offers a promising avenue for enhancing its therapeutic properties and developing novel drug candidates. This compound, the methyl ester of glycyrrhizic acid, is one such derivative that is of significant interest for its potential applications in pharmaceuticals and cosmetics. This guide outlines the methodologies for its synthesis and the analytical techniques for its thorough characterization.

Synthesis of this compound

While a specific, detailed protocol for the direct methylation of glycyrrhizic acid to this compound is not extensively documented in publicly available literature, a general synthesis can be proposed based on standard esterification methods and protocols for similar derivatives. The following experimental protocol is a generalized procedure adapted from methods used for the synthesis of other glycyrrhizic acid esters and Fischer esterification.[2][3][4]

Proposed Experimental Protocol: Acid-Catalyzed Esterification

This method involves the reaction of glycyrrhizic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid.

Materials:

-

Glycyrrhizic Acid (Ammonium salt may be used, followed by acidification)

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (B1210297) (EtOAc)

-

Silica (B1680970) Gel for column chromatography

-

Solvents for chromatography (e.g., Chloroform (B151607)/Ethanol mixture)

Procedure:

-

Dissolution: Dissolve glycyrrhizic acid (1.0 eq) in a suitable volume of anhydrous methanol. The vessel should be equipped with a reflux condenser and a magnetic stirrer.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the methanolic solution of glycyrrhizic acid.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the excess sulfuric acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash successively with a saturated solution of sodium bicarbonate and then with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of chloroform and ethanol) to yield the pure this compound.[5]

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following are the key analytical techniques and the expected data.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The 1H and 13C NMR spectra of this compound are expected to show characteristic signals corresponding to its complex triterpenoid structure. The assignments of these signals can be made based on published data for glycyrrhizic acid and its esters.[6][7]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aglycone Moiety | ||

| C-3 | ~3.2 - 3.4 | ~88 - 90 |

| C-11 | - | ~200 - 202 |

| C-12 | ~5.6 - 5.8 | ~128 - 130 |

| C-13 | - | ~168 - 170 |

| C-23 to C-27 (Methyls) | ~0.8 - 1.4 | ~15 - 29 |

| C-29 | ~0.8 - 1.2 | ~26 - 28 |

| C-30 | - | ~176 - 178 |

| C-30 OCH₃ | ~3.6 - 3.7 | ~52 - 54 |

| Glucuronic Acid Moieties | ||

| Anomeric (C-1', C-1'') | ~4.5 - 5.5 | ~103 - 105 |

| Carboxyl (C-6', C-6'') | - | ~170 - 172 |

| Other Sugar Protons | ~3.2 - 4.5 | ~70 - 85 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl, carbonyl, and ester functional groups.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Hydroxyl) | Stretching | 3200 - 3600 (broad) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Ester) | Stretching | 1735 - 1750 |

| C=O (Ketone, C-11) | Stretching | 1650 - 1670 |

| C=O (Carboxylic Acid, Glucuronic Acid) | Stretching | 1700 - 1725 |

| C-O (Ester & Ether) | Stretching | 1000 - 1300 |

Note: The presence of both ester and carboxylic acid carbonyl stretches is expected, assuming selective esterification at the C-30 position.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₄₃H₆₄O₁₆), the expected molecular weight is approximately 836.96 g/mol .[8]

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M+H]⁺ | ~837.4 | Protonated molecular ion |

| [M+Na]⁺ | ~859.4 | Sodium adduct of the molecular ion |

| [M-H]⁻ | ~835.4 | Deprotonated molecular ion |

| Fragment Ions | Varies | Loss of glucuronic acid moieties, water, and other fragments. A significant fragment corresponding to the glycyrrhetinic acid methyl ester aglycone is expected.[9][10] |

Biological Activity and Signaling Pathways

Glycyrrhizic acid and its derivatives are known to modulate various signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[7][9][11] While specific studies on the biological activity of this compound are limited, it is plausible that it retains or possesses modified activity compared to its parent compound. The anti-inflammatory effects of glycyrrhizic acid are attributed to its ability to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This, in turn, prevents the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.[12][13]

Visualizations

Experimental Workflow

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. US5302748A - Esterification process - Google Patents [patents.google.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. Synthesis of Glycyrrhizic Acid Conjugates with Amino-Acid Methyl Esters and their Ability to Stimulate Antibody Genesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Antiviral, and Antibacterial Activity of the Glycyrrhizic Acid and Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Growth Inhibitory Effects of Dipotassium Glycyrrhizinate in Glioblastoma Cell Lines by Targeting MicroRNAs Through the NF-κB Signaling Pathway [frontiersin.org]

- 13. Glycyrrhetinic acid suppressed NF-κB activation in TNF-α-induced hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Methyl Glycyrrhizate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Glycyrrhizate, a methyl ester derivative of glycyrrhizic acid, is a triterpenoid (B12794562) saponin (B1150181) derived from the licorice plant (Glycyrrhiza species). Glycyrrhizic acid and its derivatives have a long history of medicinal use and are known to possess a wide array of pharmacological properties. This technical guide provides an in-depth overview of the core biological activities of this compound and its related compounds, with a focus on its anti-inflammatory, antiviral, hepatoprotective, and anticancer effects. The information presented herein is intended to support research and development efforts in the fields of pharmacology and drug discovery.

Core Biological Activities

This compound, along with its parent compound glycyrrhizic acid, exhibits several key biological activities that are of significant interest to the scientific community. These activities are primarily attributed to the molecule's ability to modulate various cellular signaling pathways and inflammatory processes.

Anti-inflammatory Activity

Glycyrrhizic acid and its derivatives are well-documented for their potent anti-inflammatory properties. This activity is mediated through the inhibition of key inflammatory enzymes and signaling pathways.

Quantitative Data on Anti-inflammatory Activity of Glycyrrhizic Acid Derivatives

| Compound | Assay | Model | Effect | Reference |

| Glycyrrhizic Acid | Carrageenan-induced paw edema | Rat | Inhibition of edema | [1][2][3][4] |

| Glycyrrhizic Acid | TPA-induced ear edema | Mouse | Dose-dependent inhibition of edema | [5] |

| Glycyrrhizic Acid | LPS-stimulated macrophages | In vitro | Inhibition of NO and PGE2 production | [6] |

| Dipotassium Glycyrrhizinate | TNBS-induced colitis | Mouse | Reduction of macroscopic and microscopic inflammation scores | [7] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats (180-220 g) are used.

-

Groups:

-

Control group (saline).

-

Carrageenan group (1% carrageenan in saline).

-

Positive control group (e.g., Indomethacin, 10 mg/kg).

-

Test group (this compound at various doses).

-

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a specific absorption time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the carrageenan control group.[1][2][3][4]

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of glycyrrhizic acid derivatives are largely attributed to their ability to suppress the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Caption: Inhibition of MAPK and NF-κB pathways by this compound.

Antiviral Activity

Derivatives of glycyrrhizic acid have demonstrated a broad spectrum of antiviral activities against various DNA and RNA viruses.

Quantitative Data on Antiviral Activity of Glycyrrhizic Acid Derivatives

| Compound | Virus | Cell Line | IC50/EC50 | Reference |

| Glycyrrhizin Nicotinate | SARS-CoV-2 | Vero E6 | 2–8 µM | [8] |

| Glycyrrhizin Nicotinate | HIV-1 pseudoviruses | TZM-bl | 3.9–27.5 µM | [8] |

| Diammonium Glycyrrhizinate | Human Coronaviruses (HCoV-OC43, HCoV-229E, SARS-CoV-2) | Various | 115 to 391 µg/mL | [9] |

| Glycyrrhizic Acid | SARS-CoV | Vero | 365 µM | [10] |

Experimental Protocol: MTT Assay for Antiviral Activity

The MTT assay is a colorimetric assay used to assess cell viability and is adapted to measure the cytopathic effect of viruses and the protective effect of antiviral compounds.

-

Cell Culture: Seed host cells (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate and incubate until a confluent monolayer is formed.

-

Compound and Virus Addition:

-

Prepare serial dilutions of this compound.

-

Remove the culture medium from the cells and add the diluted compound.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

-

-

Incubation: Incubate the plate for a period sufficient for the virus to cause a cytopathic effect (e.g., 48-72 hours).

-

MTT Assay:

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability and determine the 50% effective concentration (EC50) of the compound.[11][12]

Proposed Antiviral Workflow

References

- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 2. inotiv.com [inotiv.com]

- 3. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. criver.com [criver.com]

- 5. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Diammonium Glycyrrhizinate Exerts Broad-Spectrum Antiviral Activity Against Human Coronaviruses by Interrupting Spike-Mediated Cellular Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Antiviral, and Antibacterial Activity of the Glycyrrhizic Acid and Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT (Assay protocol [protocols.io]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

Pharmacokinetics and Metabolism of Methyl Glycyrrhizate: A Technical Guide

Introduction

Methyl Glycyrrhizate is the methyl ester of Glycyrrhizic Acid, a primary bioactive triterpenoid (B12794562) saponin (B1150181) extracted from the roots of the licorice plant (Glycyrrhiza glabra)[1][2]. Glycyrrhizic Acid and its derivatives, including this compound, are widely utilized in the pharmaceutical, cosmetic, and food industries for their diverse pharmacological properties, which include anti-inflammatory, antiviral, and hepatoprotective effects[3][4]. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its effective and safe therapeutic application. This technical guide provides an in-depth overview of the pharmacokinetics and metabolic pathways of this compound, intended for researchers, scientists, and professionals in drug development. For the purpose of this guide, the pharmacokinetics and metabolism of Glycyrrhizic Acid (GZ) and its active metabolite, Glycyrrhetinic Acid (GA), will be detailed, as this compound is expected to be rapidly hydrolyzed to Glycyrrhizic Acid in vivo.

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of this compound is largely dictated by the behavior of its parent compound, Glycyrrhizic Acid, and its primary active metabolite, Glycyrrhetinic Acid.

Absorption Upon oral administration, Glycyrrhizic Acid itself demonstrates poor absorption from the gastrointestinal tract[1][5]. The primary route of absorption involves presystemic hydrolysis by intestinal microflora[6][7][8]. Intestinal bacteria produce β-glucuronidase enzymes that hydrolyze Glycyrrhizic Acid into its aglycone, Glycyrrhetinic Acid (GA), and two molecules of glucuronic acid[1][5][6][9]. GA is more lipophilic and is subsequently absorbed, primarily from the large intestine[5]. Studies in rats have shown that the intestinal absorption of GA is significantly greater than that of GZ[5]. After oral administration of GZ, both GZ and GA can be detected in the plasma, although their bioavailability is generally low[5].

Distribution Once absorbed, Glycyrrhetinic Acid is well-distributed throughout the body. It exhibits a high degree of binding to plasma proteins, particularly albumin, with an average binding rate of 87% reported in rats[1][10]. This extensive protein binding can influence its volume of distribution and clearance. The apparent volume of distribution for Glycyrrhizic Acid in rats is in the range of 59-98 ml/kg[6]. A significant accumulation of the drug has been observed in the liver, which is consistent with its noted hepatoprotective effects[10].

Metabolism The metabolism of Glycyrrhizic Acid is a multi-step process initiated in the gut and continued in the liver.

-

Presystemic Metabolism: As mentioned, the initial and most critical metabolic step is the hydrolysis of Glycyrrhizic Acid to Glycyrrhetinic Acid by β-glucuronidases from intestinal bacteria[1][5][9]. This conversion is essential for systemic absorption and subsequent pharmacological activity, as GA is considered the primary active form[8][11].

-

Hepatic Metabolism: Following absorption, Glycyrrhetinic Acid is taken up by the liver. Here, it undergoes Phase II metabolism, forming glucuronide and sulfate (B86663) conjugates[7][8]. These conjugation reactions increase the water solubility of the molecule, facilitating its excretion.

-

Enzyme Interactions: Glycyrrhizin (B1671929) and its metabolites can interact with drug-metabolizing enzymes. Glycyrrhizin has been shown to be a modest inducer of Cytochrome P450 3A (CYP3A) activity in humans[11][12]. In vitro studies have indicated that Glycyrrhetinic Acid can inhibit several P450 enzymes, including CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4[13][14]. These interactions highlight the potential for drug-drug interactions when co-administered with other medications metabolized by these enzymes[11].

Excretion The primary route of elimination for Glycyrrhizic Acid and its metabolites is through biliary excretion[1][10]. After intravenous administration of Magnesium Glycyrrhizinate to rats, approximately 90% of the dose was excreted unchanged in the bile within 24 hours[10]. Very little is excreted in the urine[1]. The glucuronide and sulfate conjugates of Glycyrrhetinic Acid formed in the liver are efficiently transported into the bile[4][8].

-

Enterohepatic Circulation: Upon excretion into the duodenum via bile, the GA conjugates can be hydrolyzed back to GA by intestinal bacteria[8]. The re-formed GA can then be reabsorbed into the systemic circulation. This process, known as enterohepatic circulation, contributes to a prolonged terminal plasma clearance and sustained plasma concentrations of the active metabolite[4][7][8].

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for Glycyrrhizic Acid (or its salts) and its metabolite, Glycyrrhetinic Acid, from various preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Magnesium Glycyrrhizinate in Rats (Intravenous Administration) Data from a study investigating the pharmacokinetics of Magnesium Glycyrrhizinate (MG) following IV administration in rats[10].

| Parameter | Dose: 30 mg/kg | Dose: 60 mg/kg | Dose: 120 mg/kg |

| t½β (min) | 140 | 180 | 240 |

| AUC₀₋₁₈ (g·min/L) | 10212 | 15432 | 50321 |

| CL (L/kg·min) | 0.0025 | 0.0039 | 0.0021 |

Table 2: Comparative Pharmacokinetics of Glycyrrhizin and Glycyrrhetinic Acid in Rabbits (Oral Administration) Data from a crossover study in rabbits comparing oral administration of Glycyrrhizin (150 mg/kg) and an equimolar dose of Glycyrrhetinic Acid (84 mg/kg)[15].

| Parameter | Glycyrrhizin (after GZ admin) | Glycyrrhetinic Acid (after GZ admin) | Glycyrrhetinic Acid (after GA admin) |

| AUC₀₋t (µg·mL⁻¹·hr) | 47.9 | 16.3 | 3.0 |

| MRT (hr) | 4.8 | 12.7 | 2.8 |

Experimental Protocols

The determination of pharmacokinetic parameters for this compound and its related compounds involves standardized preclinical and clinical study designs.

1. Animal Pharmacokinetic Study Protocol (General)

-

Subjects: Male Sprague-Dawley or Wistar rats, or New Zealand White rabbits are commonly used animal models[10][16][17].

-

Administration: The test compound (e.g., Magnesium Glycyrrhizinate) is administered either intravenously (i.v.) via the tail vein or orally (p.o.) by gavage[10][15]. Doses are often varied to assess linearity in pharmacokinetics[10][18].

-

Sample Collection: Blood samples are collected at predetermined time points post-administration from the jugular vein or retro-orbital plexus. For excretion studies, bile can be collected from bile-duct cannulated rats[10]. Urine and feces are collected using metabolic cages.

-

Sample Preparation: Plasma or serum is separated from blood samples by centrifugation. Samples may require protein precipitation (e.g., with methanol) followed by centrifugation before analysis[19].

-

Analytical Method: The concentrations of the parent drug and its metabolites in biological matrices are typically quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or photodiode array (PDA) detection[10][16][19][20]. A C18 column is frequently employed with a mobile phase consisting of a buffer (e.g., potassium acetate) and an organic solvent like acetonitrile[20].

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as AUC, Cmax, Tmax, half-life (t½), and clearance (CL)[10][18].

2. In Vitro Metabolism Study Protocol

-

System: Human or rat liver microsomes are used to investigate Phase I and Phase II metabolism[14]. Incubations with intestinal contents or specific bacterial cultures (e.g., from feces) are used to study presystemic metabolism[5][9][17].

-

Procedure: The compound is incubated with the microsomal or bacterial preparation in the presence of necessary cofactors (e.g., NADPH for CYP450-mediated reactions). Reactions are stopped at various time points.

-

Metabolite Identification: The reaction mixture is analyzed using LC-MS/MS to identify and characterize the structure of metabolites formed.

-

Enzyme Phenotyping: To identify the specific enzymes responsible for metabolism, incubations are performed with a panel of recombinant human CYP450 enzymes or in the presence of specific chemical inhibitors[14][21].

Visualizations: Pathways and Workflows

Metabolic Pathway of Glycyrrhizic Acid

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of gastrointestinal absorption of glycyrrhizin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. The pharmacokinetics of glycyrrhizic acid evaluated by physiologically based pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Localization of enzymes involved in metabolism of glycyrrhizin in contents of rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of magnesium glycyrrhizinate following intravenous administration of magnesium glycyrrhizinate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential drug interactions associated with glycyrrhizin and glycyrrhetinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of glycyrrhizin on the activity of CYP3A enzyme in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic Interactions of a Licorice Dietary Supplement with Cytochrome P450 Enzymes in Female Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Item - In vitro Investigation of Metabolism, Bioactivation, and Botanical-Drug Interactions of Licorice - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 15. jfda-online.com [jfda-online.com]

- 16. Interaction of licorice on glycyrrhizin pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Profound difference of metabolic pharmacokinetics between pure glycyrrhizin and glycyrrhizin in licorice decoction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of glycyrrhizin after intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jfda-online.com [jfda-online.com]

- 20. bcc.bas.bg [bcc.bas.bg]

- 21. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Methyl Glycyrrhizate: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Glycyrrhizate, a derivative of the well-known bioactive compound Glycyrrhizic Acid found in licorice root (Glycyrrhiza glabra), has garnered interest within the scientific community for its potential pharmacological applications. As the methyl ester of Glycyrrhizic Acid, it exhibits modified physicochemical properties that may influence its biological activity and bioavailability. This technical guide provides an in-depth overview of the discovery, isolation, and detailed characterization of this compound, tailored for professionals in research and drug development.

While the historical discovery of Glycyrrhizic Acid dates back to the 19th century, the specific first synthesis of its simple methyl ester, this compound, is less definitively documented in seminal publications. However, the synthesis of various esters of Glycyrrhizic Acid, including methyl esters of its amino acid conjugates, has been a subject of research for several decades as a strategy to modulate its biological activities.[1][2] this compound is primarily synthesized from its natural precursor, Glycyrrhizic Acid, which is first extracted from licorice root.

Physicochemical Properties

This compound is a triterpenoid (B12794562) saponin (B1150181) glycoside with the molecular formula C43H64O16 and a molecular weight of approximately 836.96 g/mol .[3] It presents as a white to off-white powder. Its solubility profile is a key differentiator from its parent compound; it is soluble in solvents such as Dimethyl Sulfoxide (DMSO), pyridine, methanol (B129727), and ethanol (B145695).[4]

| Property | Value | Reference |

| Molecular Formula | C43H64O16 | [3] |

| Molecular Weight | 836.96 g/mol | [3] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [4] |

Isolation and Synthesis: A Comprehensive Workflow

The production of this compound is a multi-step process that begins with the extraction of Glycyrrhizic Acid from licorice root, followed by a chemical esterification reaction.

Workflow for the extraction of Glycyrrhizic Acid and subsequent synthesis of this compound.

Experimental Protocols

Part 1: Extraction and Purification of Glycyrrhizic Acid from Licorice Root

This protocol is a synthesized procedure based on common methods for Glycyrrhizic Acid extraction.[5][6]

-

Preparation of Plant Material: Dried licorice roots are ground into a fine powder.

-

Extraction: The powdered root is macerated or refluxed with an aqueous ethanol solution (typically 30-70% ethanol in water) at a temperature of around 50-60°C for several hours. This process is often repeated to maximize the extraction yield.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a thick, viscous extract.

-

Acid Precipitation: The concentrated extract is acidified with a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), to a pH of approximately 2-3. This causes the Glycyrrhizic Acid to precipitate out of the solution.

-

Isolation of Crude Product: The precipitate, which is crude Glycyrrhizic Acid, is collected by filtration and washed with acidified water to remove impurities.

-

Purification: The crude Glycyrrhizic Acid can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) or by column chromatography.[7][8][9]

Part 2: Synthesis of this compound from Glycyrrhizic Acid

This protocol is based on general esterification methods and the synthesis of related Glycyrrhetinic Acid esters.[10][11]

-

Reaction Setup: Purified Glycyrrhizic Acid is dissolved in an excess of methanol.

-

Catalysis: A catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, is added to the solution. Alternatively, thionyl chloride can be used to generate methanolic HCl in situ.

-

Reaction: The mixture is stirred at room temperature or gently heated under reflux for several hours to drive the esterification reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then neutralized, for example, with a saturated sodium bicarbonate solution.

-

Extraction: The product is extracted into an organic solvent such as ethyl acetate. The organic layer is washed with brine and dried over an anhydrous salt like sodium sulfate.

-

Purification: The crude this compound is purified using column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure product.[2][8][12]

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is employed to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for quantitative analysis.

| Parameter | Typical Conditions |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile (B52724) and water (often with a small percentage of acid, such as acetic acid or phosphoric acid, to improve peak shape) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Purity | Purity levels of >98% can be achieved.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of this compound.

| Ionization Mode | Expected [M+H]+ or [M-H]- | Key Fragmentation |

| Electrospray Ionization (ESI) | ~837.97 or ~835.95 | Loss of the glucuronic acid moieties and fragmentation of the aglycone. |

Pharmacological Activity and Signaling Pathways

Glycyrrhizic Acid and its derivatives, including its salts, have been shown to possess a range of pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective effects.[14][15] A significant body of research indicates that these compounds exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][16][17] While much of the research has focused on Glycyrrhizic Acid, it is plausible that this compound shares similar mechanisms of action, potentially with altered potency or cell permeability.

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Glycyrrhizic Acid has been shown to inhibit this process.[16]

The MAPK pathways, including the ERK, JNK, and p38 cascades, are also crucial in transducing extracellular signals into cellular responses, including inflammation.[18][19][20][21] Glycyrrhizic Acid has been demonstrated to interfere with the phosphorylation and activation of components of these pathways.[17]

Putative mechanism of action of this compound on inflammatory signaling pathways.

Conclusion

This compound represents a promising derivative of a well-established natural product. Its synthesis from readily available Glycyrrhizic Acid and its distinct physicochemical properties make it a compound of interest for further pharmacological investigation. This technical guide provides a foundational understanding of its isolation, synthesis, and characterization, which can serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further studies are warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Glycyrrhizic Acid Conjugates with Amino-Acid Methyl Esters and their Ability to Stimulate Antibody Genesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | CAS 104191-95-9 | ScreenLib [screenlib.com]

- 5. Preparation method of monoammonium glycyrrhizinate - Eureka | Patsnap [eureka.patsnap.com]

- 6. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification of high-purity glycyrrhizin from licorice using hydrophilic interaction solid phase extraction coupled with preparative reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN108948105B - Chemical synthesis method of glycyrrhetinic acid monoglucuronide - Google Patents [patents.google.com]

- 12. tarosdiscovery.com [tarosdiscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. wjarr.com [wjarr.com]

- 16. Glycyrrhizic acid promote remyelination after peripheral nerve injury by reducing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. Mitogen-Activated Protein Kinases: Functions in Signal Transduction and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl Glycyrrhizate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Glycyrrhizate, a derivative of the naturally occurring triterpenoid (B12794562) saponin (B1150181) Glycyrrhizic Acid found in the roots of the licorice plant (Glycyrrhiza glabra), is a compound of significant interest in the pharmaceutical and cosmetic industries. Its potential therapeutic effects, which are believed to mirror those of its parent compound, include anti-inflammatory, antiviral, and hepatoprotective activities. A thorough understanding of its physicochemical properties is paramount for its development as a therapeutic agent, influencing formulation, delivery, and bioavailability. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its putative interactions with key cellular signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data is available for this compound specifically, other parameters are inferred from its close structural analog, Glycyrrhizic Acid, and its salts.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | Glycyrrhizic acid methyl ester, GAMME | [1] |

| CAS Number | 104191-95-9 | [1][2] |

| Molecular Formula | C₄₃H₆₄O₁₆ | [2][3] |

| Molecular Weight | 836.96 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [4][5] |

Table 2: Solubility Profile of this compound and Related Compounds

| Solvent | Solubility | Compound | Source |

| DMSO | 50 mg/mL (requires sonication) | This compound | [2][4] |

| Hot Water | Soluble | Monoammonium Glycyrrhizinate | [6] |

| Hot Dilute Ethanol | Soluble | Monoammonium Glycyrrhizinate | [6] |

| Anhydrous Ethanol | Almost insoluble | Monoammonium Glycyrrhizinate | [6] |

| Ether | Almost insoluble | Monoammonium Glycyrrhizinate | [6] |

| Methanol | Sparingly soluble | Glycyrrhizic Acid | [] |

| Ethanol | Slightly soluble | Glycyrrhizic Acid | [] |

Table 3: Thermal Properties of Glycyrrhizin and its Derivatives

| Property | Value (°C) | Compound | Source |

| Melting Point | 212 - 217 | Monoammonium Glycyrrhizinate | [6] |

| Melting Point | >186 (decomposes) | Glycyrrhizic Acid | [] |

| Melting Point | 220 (decomposes) | Glycyrrhizic Acid | [8] |

Spectroscopic Data

Table 4: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Triterpenoid Methyls | 0.7 - 1.5 | 15 - 30 |

| Sugar Protons | 3.0 - 5.5 | 60 - 105 |

| Anomeric Protons | ~4.5 and ~5.3 | ~100 and ~104 |

| Olefinic Proton (C12-H) | ~5.2 | ~128 |

| Ester Methyl Group (-OCH₃) | ~3.7 | ~52 |

| Carbonyl (C11-C=O) | - | ~200 |

| Carboxyl/Ester Carbonyls | - | 170 - 180 |

Table 5: Expected Major Infrared (IR) Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (hydroxyls) | 3200 - 3600 (broad) |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (ester) | ~1730 - 1750 |

| C=O Stretch (α,β-unsaturated ketone) | ~1660 |

| C=C Stretch (alkene) | ~1650 |

| C-O Stretch (ethers, esters, alcohols) | 1000 - 1300 |

Table 6: Expected Mass Spectrometry (MS) Data for this compound

| Ionization Mode | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |

| Positive ESI | ~837.4 | ~859.4 |

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties of this compound, adapted for triterpenoid saponins.

Melting Point Determination (Capillary Method)

Principle: The melting point is determined as the temperature at which the solid phase of a substance transitions to a liquid phase. For pure crystalline compounds, this occurs over a narrow range.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool, and a fresh sample is heated at a slower rate (1-2 °C per minute) starting from approximately 20 °C below the approximate melting point.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

-

Solubility Determination (Shake-Flask Method)

Principle: The solubility of a compound in a particular solvent is determined by creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to let undissolved solids settle. An aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD), or UV-Vis spectrophotometry if a suitable chromophore is present and a standard curve is established.

-

Expression of Results: Solubility is typically expressed in mg/mL or mol/L.

Spectroscopic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to aid in the complete assignment of proton and carbon signals.

-

Data Processing: The acquired data is processed (Fourier transformation, phasing, baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS).

b. Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Methodology:

-

Sample Preparation:

-

KBr Pellet: A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Instrumentation: An FT-IR spectrometer is used.

-

Data Acquisition: A background spectrum (of air or the empty ATR crystal) is first collected, followed by the spectrum of the sample.

-

Data Analysis: The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm⁻¹), revealing characteristic peaks for the functional groups present.

c. Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation patterns.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

-

Data Analysis: The molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) is identified to confirm the molecular weight. Fragmentation patterns (MS/MS) can be analyzed to gain structural information.

Putative Signaling Pathway Interactions

While direct studies on the signaling pathways affected by this compound are limited, extensive research on its parent compound, Glycyrrhizin, and other derivatives provides strong evidence for its interaction with key inflammatory pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10][11][12][13] It is hypothesized that this compound exerts its anti-inflammatory effects through the modulation of these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Glycyrrhizin and its derivatives have been shown to inhibit the activation of NF-κB.[11][12][13] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound would prevent the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.[13]

MAPK Signaling Pathway

The MAPK signaling pathways (including ERK, JNK, and p38) are also crucial in mediating cellular responses to a variety of stimuli, including inflammation.[13] Glycyrrhizin and its derivatives have been demonstrated to inhibit the phosphorylation of key kinases in these pathways, such as p38 and JNK.[11] By inhibiting the activation of these MAPK pathways, this compound would lead to a downstream reduction in the activation of transcription factors (like AP-1) and the production of inflammatory mediators.

Experimental Workflow for Physicochemical Characterization

The logical flow for the comprehensive physicochemical characterization of a novel compound like this compound is outlined below.

References

- 1. Glycyrrhizic acid methyl ester | C43H62O16-2 | CID 76961045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Monoammonium Glycyrrhizinate - Nanjing Chemical Material Corp. [njchm.com]

- 8. Glycyrrhizin | C42H62O16 | CID 14982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK | Semantic Scholar [semanticscholar.org]

- 11. The Pharmacological Activities of Glycyrrhizinic Acid (“Glycyrrhizin”) and Glycyrrhetinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF- κ B and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hepatoprotective Efficacy of Methyl Glycyrrhizate: A Technical Guide to its Mechanisms and Applications in Liver Injury Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hepatoprotective effects of Methyl Glycyrrhizate (MG), a derivative of Glycyrrhizinic Acid, in various preclinical models of liver injury. This document consolidates key quantitative data, details established experimental protocols, and visualizes the core signaling pathways involved in its therapeutic action. The information presented herein is intended to support further research and development of MG as a potential therapeutic agent for liver diseases.

Introduction

Liver injury, stemming from sources such as toxins, drugs, alcohol, and metabolic dysfunction, represents a significant global health challenge. The progression of liver injury often involves complex pathophysiological processes, including oxidative stress, inflammation, and apoptosis, which can culminate in fibrosis, cirrhosis, and hepatocellular carcinoma. This compound, derived from the licorice root, has demonstrated considerable promise as a hepatoprotective agent. Its therapeutic effects are attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. This guide synthesizes the current scientific evidence to provide a comprehensive resource for professionals in the field.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key studies investigating the effects of this compound and its related compounds in various liver injury models.

Table 1: Effects of Glycyrrhizin (B1671929) (GL) on Hepatic Ischemia-Reperfusion Injury (HIRI) in Rats

| Treatment Group | Dose | ALT (U/L) | AST (U/L) | MDA (nmol/mg protein) | SOD (U/mg protein) | GSH-Px (U/mg protein) |

| Sham | - | 35.8 ± 5.2 | 115.4 ± 12.6 | 1.2 ± 0.3 | 125.6 ± 10.8 | 85.4 ± 7.9 |

| HIRI | - | 289.5 ± 25.1 | 758.2 ± 55.4 | 4.8 ± 0.7 | 65.2 ± 6.3 | 42.1 ± 5.5 |

| GL | 100 mg/kg | 152.4 ± 18.3 | 421.6 ± 38.9 | 2.5 ± 0.4 | 98.7 ± 8.1 | 68.3 ± 6.2 |

| GL | 200 mg/kg | 110.7 ± 15.6 | 315.8 ± 30.1 | 1.9 ± 0.5 | 112.3 ± 9.5 | 75.9 ± 7.1 |

*p < 0.05 compared to the HIRI group. Data adapted from a study on hepatic ischemia-reperfusion injury in rats[1][2][3].

Table 2: Effects of Magnesium Isoglycyrrhizinate (MgIG) on Methotrexate (MTX)-Induced Hepatotoxicity in Rats

| Treatment Group | Dose | ALT (U/L) | AST (U/L) | MDA (nmol/mg protein) | SOD (U/mg protein) | GSH (nmol/mg protein) | GPx (U/mg protein) |

| Control | - | 45.2 ± 5.1 | 102.8 ± 11.5 | 1.5 ± 0.2 | 135.4 ± 12.8 | 8.2 ± 0.9 | 78.6 ± 7.2 |

| MTX | 20 mg/kg | 189.7 ± 15.8 | 398.5 ± 32.1 | 5.2 ± 0.6 | 72.1 ± 6.9 | 3.5 ± 0.4 | 45.3 ± 4.9 |

| MgIG | 9 mg/kg | 112.5 ± 10.2 | 255.4 ± 21.7 | 3.1 ± 0.4 | 105.8 ± 9.5 | 6.1 ± 0.7 | 62.8 ± 5.8 |

| MgIG | 18 mg/kg | 85.3 ± 8.9 | 189.6 ± 17.3 | 2.3 ± 0.3 | 118.2 ± 10.1 | 7.5 ± 0.8 | 71.4 ± 6.5 |

*p < 0.001 compared to the MTX group. Data adapted from a study on methotrexate-induced hepatotoxicity[4][5][6].

Table 3: Effects of Glycyrrhizin (GL) on LPS/D-Galactosamine-Induced Liver Injury in Mice

| Treatment Group | Dose | ALT (U/L) | AST (U/L) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | - | 42.1 ± 4.8 | 98.7 ± 10.2 | 25.4 ± 3.1 | 30.1 ± 3.5 |

| LPS/D-GalN | - | 1258.4 ± 110.2 | 2845.7 ± 250.6 | 489.6 ± 42.5 | 512.8 ± 48.9 |

| GL | 50 mg/kg | 589.2 ± 55.7 | 1321.5 ± 120.8 | 210.3 ± 20.1 | 235.6 ± 22.4 |

*p < 0.05 compared to the LPS/D-GalN group. Data adapted from studies on LPS/D-galactosamine-induced liver injury[7][8][9][10][11].

Experimental Protocols

This section provides detailed methodologies for key in vivo and in vitro experiments cited in the literature on the hepatoprotective effects of this compound.

In Vivo Liver Injury Models

3.1.1. Carbon Tetrachloride (CCl4)-Induced Liver Injury

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

-

Induction of Injury: A single intraperitoneal (i.p.) injection of CCl4 (0.5-1 mL/kg body weight), typically diluted in olive oil or corn oil. For chronic fibrosis models, CCl4 is administered two to three times a week for several weeks.

-

Treatment Protocol: this compound is typically administered orally (p.o.) or intraperitoneally (i.p.) at doses ranging from 50 to 400 mg/kg. Treatment can be given as a pre-treatment before CCl4 administration or as a post-treatment.

-

Assessment:

-

Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured.

-

Oxidative Stress Markers: Liver homogenates are analyzed for malondialdehyde (MDA) content and the activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).

-

Histopathology: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for morphological evaluation and Masson's trichrome or Sirius Red for collagen deposition to assess fibrosis.

-

Molecular Analysis: Western blotting or qRT-PCR is used to measure the expression of proteins and genes related to inflammation (e.g., NF-κB, TNF-α, IL-6), apoptosis (e.g., Bax, Bcl-2, Caspase-3), and oxidative stress (e.g., Nrf2, HO-1).

-

3.1.2. Acetaminophen (APAP)-Induced Liver Injury

-

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to APAP-induced hepatotoxicity, which closely mimics human liver injury.

-

Induction of Injury: Mice are fasted overnight before a single i.p. injection of APAP (300-500 mg/kg body weight).

-

Treatment Protocol: Glycyrrhizin (GL) is often administered i.p. or intravenously (i.v.) at doses ranging from 40 to 200 mg/kg, either as a pre-treatment or post-treatment.

-

Assessment: Similar to the CCl4 model, assessment includes biochemical analysis of liver enzymes, evaluation of oxidative stress markers, histopathological examination of liver tissue, and molecular analysis of relevant signaling pathways. Survival rates are also monitored in some studies.

3.1.3. Lipopolysaccharide (LPS)/D-Galactosamine (D-GalN)-Induced Liver Injury

-

Animal Model: BALB/c or C57BL/6 mice.

-

Induction of Injury: A co-injection of LPS (e.g., 50 µg/kg) and D-GalN (e.g., 400 mg/kg) is administered intraperitoneally to induce acute inflammatory liver injury.

-

Treatment Protocol: Glycyrrhizin (typically 50 mg/kg) is administered i.p. shortly before or after the LPS/D-GalN challenge.

-

Assessment: Key endpoints include serum ALT and AST levels, histopathological analysis for signs of inflammation and necrosis, and measurement of pro-inflammatory cytokines such as TNF-α and IL-6 in the serum or liver tissue.

In Vitro Experiments

3.2.1. Hepatocyte Apoptosis Model

-

Cell Line: Human hepatoma cell lines such as HepG2 or Huh-7, or primary hepatocytes.

-

Induction of Apoptosis: Apoptosis is induced by treating cells with agents like high-mobility group box 1 (HMGB1) (e.g., 10 µg/mL) or a combination of TNF-α and actinomycin (B1170597) D.

-

Treatment Protocol: Cells are pre-treated with various concentrations of Glycyrrhizin (e.g., 0.1-2.0 mmol/L) for a specified period (e.g., 12 hours) before the addition of the apoptotic stimulus.

-

Assessment:

-

Cell Viability: Assessed using assays such as MTT or LDH release.

-

Apoptosis Quantification: Determined by methods like DAPI staining, TUNEL assay, or flow cytometry using Annexin V/Propidium Iodide staining.

-

Western Blot Analysis: To measure the expression and activation of key apoptotic proteins, including caspases (e.g., Caspase-3, Caspase-8), Bax, Bcl-2, and signaling molecules like p38 MAPK.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its hepatoprotective effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Nrf2/HO-1 Signaling Pathway

Caption: Nrf2/HO-1 signaling pathway activation by this compound.

Inhibition of HMGB1-Mediated Apoptosis

Caption: Inhibition of the HMGB1-p38 MAPK apoptosis pathway by this compound.

General Experimental Workflow

Caption: A generalized workflow for in vivo studies of this compound.

Conclusion

This compound demonstrates significant hepatoprotective effects across a range of liver injury models. Its mechanisms of action are multifaceted, primarily involving the mitigation of oxidative stress through the Nrf2/HO-1 pathway and the inhibition of inflammation and apoptosis, in part by targeting the HMGB1 signaling cascade. The compiled quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community, facilitating further investigation into the therapeutic potential of this compound for the treatment of liver diseases. Future research should focus on elucidating the complete molecular network of its action and translating these preclinical findings into clinical applications.

References

- 1. The protective effect of glycyrrhizin on hepatic ischemia-reperfusion injury in rats and possible related signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The protective effect of glycyrrhizin on hepatic ischemia-reperfusion injury in rats and possible related signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The protective effect of glycyrrhizin on hepatic ischemia-reperfusion injury in rats and possible related signal pathway [ijbms.mums.ac.ir]

- 4. Frontiers | Protective Effects of Magnesium Glycyrrhizinate on Methotrexate-Induced Hepatotoxicity and Intestinal Toxicity May Be by Reducing COX-2 [frontiersin.org]

- 5. Protective Effects of Magnesium Glycyrrhizinate on Methotrexate-Induced Hepatotoxicity and Intestinal Toxicity May Be by Reducing COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective Effects of Magnesium Glycyrrhizinate on Methotrexate-Induced Hepatotoxicity and Intestinal Toxicity May Be by Reducing COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycyrrhizin prevents of lipopolysaccharide/D-galactosamine-induced liver injury through down-regulation of matrix metalloproteinase-9 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The inhibition of apoptosis by glycyrrhizin in hepatic injury induced by injection of lipopolysaccharide / D-galactosamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory effect of glycyrrhizin on lipopolysaccharide and d-galactosamine-induced mouse liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Glycyrrhizin prevents of lipopolysaccharide/D‐galactosamine‐induced liver injury through down‐regulation of matrix metalloproteinase‐9 in mice | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Methyl Glycyrrhizate: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the in vitro anti-inflammatory, antiviral, and antioxidant properties of Methyl Glycyrrhizate, a derivative of the active compound found in licorice root. The methodologies are designed to be adaptable for screening and mechanistic studies in a research and drug development context.

Anti-Inflammatory Activity of this compound

This compound and its parent compound, glycyrrhizic acid, have demonstrated significant anti-inflammatory effects. These effects are largely attributed to the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[1][2][3][4][5] The following protocols outline methods to assess the anti-inflammatory potential of this compound in vitro.

Assessment of Cytotoxicity

Prior to evaluating the anti-inflammatory effects of this compound, it is crucial to determine its cytotoxic profile on the selected cell line to ensure that the observed effects are not due to cell death. The MTT assay is a widely used colorimetric method for assessing cell viability.[6][7][8][9][10]

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration range of this compound that is non-toxic to the cells used in subsequent anti-inflammatory assays.

Materials:

-

RAW 264.7 murine macrophage cell line (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution prepared in DMSO or sterile PBS)

-

Lipopolysaccharide (LPS) from E. coli

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

MTT solvent (e.g., 40% dimethylformamide, 16% sodium dodecyl sulfate, 2% glacial acetic acid in water)

-

96-well microplates

-

Multi-well spectrophotometer

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

After 24 hours, replace the old medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or PBS used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

-

After incubation, add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control.

Table 1: Example Cytotoxicity Data for this compound on RAW 264.7 Cells

| This compound (µM) | Absorbance (570 nm) | Cell Viability (%) |

| 0 (Vehicle Control) | 1.25 | 100 |

| 10 | 1.23 | 98.4 |

| 25 | 1.20 | 96.0 |

| 50 | 1.15 | 92.0 |

| 100 | 1.05 | 84.0 |

| 200 | 0.85 | 68.0 |

Measurement of Nitric Oxide (NO) Production

The inhibition of nitric oxide (NO) production in LPS-stimulated macrophages is a common indicator of anti-inflammatory activity. The Griess assay is used to measure nitrite (B80452), a stable metabolite of NO.

Experimental Protocol: Griess Assay for Nitric Oxide

Objective: To quantify the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

Materials:

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite standard solution

-

LPS-stimulated cell culture supernatants (from cells treated with non-toxic concentrations of this compound)

Procedure:

-

Seed and treat RAW 264.7 cells with various non-toxic concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample in a new 96-well plate.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Table 2: Example Inhibition of Nitric Oxide Production by this compound

| Treatment | Nitrite Concentration (µM) | Inhibition of NO Production (%) |

| Control (no LPS) | 1.5 | - |

| LPS (1 µg/mL) | 25.0 | 0 |

| LPS + this compound (10 µM) | 18.5 | 26.0 |

| LPS + this compound (25 µM) | 12.0 | 52.0 |

| LPS + this compound (50 µM) | 7.5 | 70.0 |

Quantification of Pro-Inflammatory Cytokines

This compound's anti-inflammatory effects can be further characterized by measuring its impact on the production of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA.

Experimental Protocol: ELISA for TNF-α and IL-6

Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated macrophages.

Materials:

-

ELISA kits for murine TNF-α and IL-6

-

Cell culture supernatants from the NO assay experiment

-

Wash buffer, detection antibody, and substrate solution (as per kit instructions)

-

Stop solution

-

Microplate reader

Procedure:

-

Follow the protocol provided with the commercial ELISA kit.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Add the enzyme conjugate (e.g., streptavidin-HRP).

-

Add the substrate solution to develop the color.

-

Stop the reaction and measure the absorbance at the specified wavelength.

Data Analysis: Cytokine concentrations are determined from the standard curve and the percentage of inhibition is calculated.

Table 3: Example Inhibition of Pro-Inflammatory Cytokine Production

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (no LPS) | 50 | 20 |

| LPS (1 µg/mL) | 1200 | 800 |

| LPS + this compound (25 µM) | 650 | 420 |

| LPS + this compound (50 µM) | 300 | 200 |

Signaling Pathway Visualization

Caption: NF-κB and MAPK signaling pathways modulated by this compound.

Antiviral Activity of this compound

Glycyrrhizic acid and its derivatives have been reported to exhibit broad-spectrum antiviral activity against both DNA and RNA viruses.[1][9][11][12][13] The proposed mechanisms include the inhibition of viral attachment and entry into host cells.[12][14]

Experimental Workflow

Caption: Workflow for assessing the in vitro antiviral activity.

Experimental Protocol: Plaque Reduction Assay

Objective: To evaluate the ability of this compound to inhibit the replication of a virus, quantified by a reduction in plaque formation.

Materials:

-

Vero cells (or another susceptible host cell line)

-

Target virus (e.g., Herpes Simplex Virus-1, Influenza A virus)

-

MEM (Minimum Essential Medium) with 2% FBS

-

This compound

-

Agarose (low melting point)

-

Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

-

6-well plates

Procedure:

-

Seed Vero cells in 6-well plates and grow until a confluent monolayer is formed.

-

Prepare dilutions of the virus stock and infect the cell monolayers for 1 hour at 37°C.

-

During infection, prepare different concentrations of this compound in MEM containing 2% FBS and mixed with 0.6% low melting point agarose.

-

After the infection period, remove the virus inoculum and wash the cells with PBS.

-

Overlay the cell monolayers with the agarose-medium mixture containing the different concentrations of this compound.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for the time required for plaque formation (typically 2-3 days).

-

Fix the cells with 10% formaldehyde (B43269) for at least 4 hours.

-

Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

Data Analysis: The percentage of plaque inhibition is calculated relative to the virus control (no compound). The IC₅₀ (50% inhibitory concentration) is determined from the dose-response curve.

Table 4: Example Antiviral Activity Data for this compound

| This compound (µM) | Average Plaque Count | Plaque Inhibition (%) |

| 0 (Virus Control) | 120 | 0 |

| 10 | 95 | 20.8 |

| 25 | 62 | 48.3 |

| 50 | 35 | 70.8 |

| 100 | 15 | 87.5 |

Antioxidant Activity of this compound

The antioxidant properties of glycyrrhizin (B1671929) derivatives can be assessed through various in vitro chemical assays that measure radical scavenging activity.[6][15][16]

Experimental Protocol: DPPH Radical Scavenging Assay